molecular formula C22H17N3O2 B5407096 2-PHENOXY-N~1~-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE

2-PHENOXY-N~1~-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE

Cat. No.: B5407096
M. Wt: 355.4 g/mol
InChI Key: WXTWUPGTMHHRQU-UHFFFAOYSA-N
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Description

2-Phenoxy-N~1~-[3-(2-quinoxalinyl)phenyl]acetamide is a synthetic acetamide derivative characterized by a phenoxy group attached to the acetamide core and a quinoxaline-substituted phenyl ring.

Properties

IUPAC Name

2-phenoxy-N-(3-quinoxalin-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c26-22(15-27-18-9-2-1-3-10-18)24-17-8-6-7-16(13-17)21-14-23-19-11-4-5-12-20(19)25-21/h1-14H,15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTWUPGTMHHRQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PHENOXY-N~1~-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE typically involves the reaction of quinoxalin-2(1H)-one with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-PHENOXY-N~1~-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenol derivatives.

    Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-PHENOXY-N~1~-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-PHENOXY-N~1~-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the phenoxy group can interact with various enzymes, inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

(a) N-(2,3-Diphenylquinoxalin-6-yl)Acetamide Derivatives (4a-h)

  • Structure: Features a quinoxaline core substituted with phenyl groups at positions 2 and 3, and an acetamide group at position 6.
  • Substituents on the acetamide chain (e.g., thiouracil or benzimidazole in derivatives 4a-h) enhance hydrogen-bonding capacity, which is absent in the target compound.
  • Synthesis : Derivatives 4a-h are synthesized via refluxing with thiouracil or benzimidazole derivatives, yielding high-purity products (e.g., 90.2% yield for 4a).
  • Physicochemical Properties: Compound Molecular Weight Melting Point (°C) Key Substituents Target Compound* ~377.4† N/A Phenoxy, Quinoxalinyl 4a (from ) ~567.0 230–232 Chlorophenyl, thiouracil

*Calculated based on C₂₂H₁₈N₄O₂.
†Estimated using standard molecular weight calculations.

(b) 4-Acetamido-N-[3-(2-Quinoxalinyl)Phenyl]Benzamide

  • Structure: Replaces the phenoxy-acetamide group with a benzamide moiety.
  • Key Differences: The benzamide group may reduce metabolic stability compared to the phenoxy-acetamide linkage in the target compound. The absence of a phenoxy ether could alter lipophilicity (logP), affecting membrane permeability.

Phenoxy-Acetamide Derivatives

(a) 2-(Substituted Phenylacryloyl)Phenoxy-N,N-Diphenylacetamides

  • Structure: Includes chalcone (α,β-unsaturated ketone) bridges between phenoxy and diphenylacetamide groups.
  • Key Differences :
    • The target compound lacks the chalcone moiety, simplifying the structure and possibly improving synthetic accessibility.
    • Chloro-, bromo-, and trimethoxy-substituted analogs in this class show enhanced electronic effects but may introduce toxicity risks.

Heterocyclic Acetamides with Diverse Cores

(a) Tetrahydrocarbazole-Based Acetamides

  • Structure: Features a tetrahydrocarbazole (indole-derived) core instead of quinoxaline.
  • Fluoro- and chloro-substituted derivatives in this class demonstrate selective kinase inhibition, suggesting divergent biological targets compared to quinoxaline analogs.

(b) N-Cyclopentyl-2-(Phenylmethoxy)Acetamide

  • Structure: Substitutes the quinoxaline-phenyl group with a cyclopentylamine and benzyl ether.
  • Key Differences :
    • Increased aliphatic character (cyclopentyl) may improve solubility but reduce aromatic stacking interactions.

Key Differentiators and Implications

Quinoxaline vs. Other Heterocycles: The quinoxaline ring in the target compound offers distinct π-π stacking and hydrogen-bonding capabilities compared to carbazoles or benzothiophenes.

Absence of Chalcone/Thiouracil : Reduces synthetic complexity but may limit multitarget engagement observed in derivatives.

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